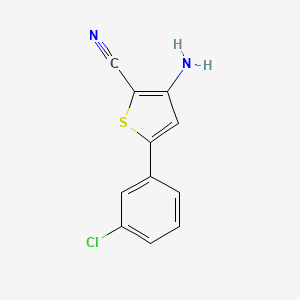

3-Amino-5-(3-chlorophenyl)thiophene-2-carbonitrile

描述

3-Amino-5-(3-chlorophenyl)thiophene-2-carbonitrile (molecular formula: C₁₁H₇ClN₂S) is a thiophene derivative featuring a 3-chlorophenyl substituent at position 5, an amino group at position 3, and a carbonitrile group at position 2. This compound is primarily utilized in research as a precursor or intermediate in pharmaceutical and materials chemistry .

属性

IUPAC Name |

3-amino-5-(3-chlorophenyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-8-3-1-2-7(4-8)10-5-9(14)11(6-13)15-10/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLOZINVDBBNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(S2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

3-Amino-5-(3-chlorophenyl)thiophene-2-carbonitrile is a compound belonging to the thienothiophene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including multicomponent reactions involving thiophene derivatives. Its structure includes a thiophene ring substituted with an amino group and a chlorophenyl moiety, contributing to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL | |

| Geotricum candidum | 15 µg/mL |

The compound exhibited significant activity against Staphylococcus aureus, comparable to standard antibiotics. Additionally, it showed effectiveness against Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial action.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against certain leukemia cell lines.

Table 2: Anticancer Activity

The IC50 values suggest that the compound effectively inhibits cancer cell proliferation, with lower values indicating higher potency. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models.

Table 3: Anti-inflammatory Activity

| Model | Effectiveness | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in swelling | |

| Lipopolysaccharide-stimulated macrophages | Decreased TNF-α production |

These findings highlight the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains, showing promising results that support its use as an alternative antibiotic.

- Anticancer Research : Another investigation focused on its effects on leukemia cells, revealing that it induces apoptosis through mitochondrial pathways, offering insights into its potential as a chemotherapeutic agent.

科学研究应用

Anticancer Activity

3-Amino-5-(3-chlorophenyl)thiophene-2-carbonitrile has been investigated for its anticancer properties. Thiophene derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that such compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Its structure allows it to interact with bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives, including this compound, has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can alleviate conditions such as arthritis and other inflammatory diseases .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its ability to form conductive polymers makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Sensors

The compound's sensitivity to environmental changes has led to its investigation as a potential sensor material. It can be utilized in the detection of various analytes, including gases and biomolecules, through changes in electrical conductivity or optical properties .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Summary Table

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

Key structural analogs of 3-Amino-5-(3-chlorophenyl)thiophene-2-carbonitrile include:

Key Observations :

- Chlorophenyl vs.

- Piperidinyl Substitution : The piperidinyl group introduces basicity and hydrogen-bonding capacity, contributing to its antibacterial properties .

- Methoxy and Carboxamide Groups : The 4-methoxyphenyl-carboxamide derivative demonstrates enhanced solubility due to polar functional groups, suggesting utility in aqueous-phase reactions .

Structural and Crystallographic Insights

- Hydrogen Bonding: In the piperidinyl derivative, N–H···N hydrogen bonds stabilize the crystal lattice, a feature likely shared by the target compound’s amino and nitrile groups .

- Halogen Interactions : The 3-chlorophenyl group may engage in halogen bonding or π-π stacking, influencing solid-state packing and solubility .

准备方法

General Synthetic Strategy

The synthesis of 3-amino-5-(3-chlorophenyl)thiophene-2-carbonitrile typically involves the construction of the thiophene ring with appropriate substitution at positions 3, 5, and 2. The key steps often include:

- Formation of thiophene core via cyclization reactions.

- Introduction of the 3-amino group.

- Attachment of the 3-chlorophenyl substituent at position 5.

- Incorporation of the cyano group at position 2.

Synthesis via Michael-Type Addition and Intramolecular Cyclization

A prominent method involves a Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form the thiophene ring.

- React cyanothioacetamide with α-bromochalcones under mild conditions.

- The reaction proceeds through a Michael addition intermediate.

- Intramolecular cyclization yields 2-amino-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed into the target compound.

- This method avoids the use of harsh catalysts and toxic byproducts.

- Solvent: Typically ethanol or other alcohols.

- Catalyst: Potassium hydroxide (KOH) or sodium carbonate (Na2CO3) aqueous solutions.

- Temperature: Ambient to mild heating (25–50 °C).

- Reaction Time: Minutes to hours depending on catalyst and substrate.

- Yields range from moderate to good (37–40% in some cases).

- The products are isolated by filtration and recrystallization from ethanol-acetone mixtures.

| Entry | Catalyst/Condition | Yield (%) | Notes |

|---|---|---|---|

| 1 | 10% aq KOH, EtOH, r.t. | 37 | Reaction time 1-2 min |

| 2 | Na2CO3, EtOH, 40–50 °C | 38–40 | Longer reaction time, CO2 evolved |

| 3 | Tertiary amines | Moderate | Longer reaction time, lower yield |

Synthesis from 3-Aryl-2-cyanothioacrylamides and α-Thiocyanatoacetophenone

Another effective approach is the base-catalyzed condensation of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, yielding the desired aminothiophene derivatives.

- Mix 3-aryl-2-cyanothioacrylamide with α-thiocyanatoacetophenone in ethanol.

- Add aqueous base (KOH or Na2CO3) to catalyze the reaction.

- The reaction proceeds via Michael addition and cyclization.

- The product precipitates out and is purified by recrystallization.

- Metal-free and catalyst-free conditions.

- Mild temperatures and short reaction times.

- Atom-economical with minimal byproducts.

- Formation of Michael adduct.

- Cyclization via intramolecular nucleophilic substitution or nucleophilic addition-elimination pathways.

- Supported by density functional theory (DFT) studies confirming the reaction intermediates and transition states.

- 38–40% for this compound analogs.

- Purity confirmed by NMR and crystallographic analysis.

Reduction of Carboxylic Acid Precursors

A related method involves the reduction of carboxylic acid derivatives of thiophene carbonitriles to yield the amino-substituted thiophenes.

- Start from 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetic acid derivatives.

- Reduce with sodium borohydride (NaBH4) in aqueous media at low temperatures (around 15 °C).

- The reaction is monitored by thin-layer chromatography (TLC).

- The product is isolated by filtration and purified by column chromatography.

- High yields reported, typically 83–91%.

- The method is suitable for synthesizing a variety of 2-aminothiophene derivatives including this compound.

Data from Royal Society of Chemistry supplementary materials

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Michael Addition + Cyclization | Cyanothioacetamide + α-bromochalcones | 10% aq KOH, EtOH, r.t. | 37–40 | Mild, metal-free, short reaction | Moderate yields |

| Condensation of Thioacrylamides | 3-Aryl-2-cyanothioacrylamide + α-thiocyanatoacetophenone | 10% aq KOH or Na2CO3, EtOH | 38–40 | Atom economical, catalyst-free | Requires specific substrates |

| Reduction of Carboxylic Acids | 2-Cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetic acid | NaBH4, aqueous, low temp | 83–91 | High yield, versatile | Requires precursor synthesis |

Research Findings and Notes

- The use of aqueous bases such as KOH and Na2CO3 significantly improves reaction rates and selectivity compared to tertiary amines.

- Quantum chemical calculations (DFT) have elucidated the reaction pathways, confirming the formation of Michael adducts and subsequent cyclization steps.

- The methods avoid harsh reagents and toxic solvents, aligning with green chemistry principles.

- Product characterization typically involves NMR (1H, 13C), melting point determination, and sometimes X-ray crystallography for structural confirmation.

- Recrystallization from ethanol-acetone mixtures is a common purification step.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-(3-chlorophenyl)thiophene-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α-thiocyanatoacetophenone derivatives with cyanothioacetamide under reflux in ethanol. Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts like uncyclized intermediates. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients .

- Critical Data :

| Reaction Component | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 70–80°C |

| Catalyst | None (thermal activation) |

| Yield | 65–75% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Amino protons appear as broad singlets (δ 5.8–6.2 ppm), while the thiophene ring carbons resonate at 115–125 ppm. The 3-chlorophenyl group shows characteristic splitting in aromatic regions .

- FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 680 cm⁻¹ (C–S) confirm functional groups .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 264.

Q. What are the key reactivity patterns of the amino and cyano groups in this compound?

- Methodological Answer :

- The amino group undergoes diazotization for coupling with aromatic amines, forming azo derivatives useful in dye chemistry.

- The cyano group can be hydrolyzed to carboxylic acids (using H₂SO₄/H₂O) or reduced to amines (LiAlH₄). Reactivity is pH-dependent; basic conditions favor nucleophilic substitutions at the thiophene ring .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DNA gyrase). Substituents at the 3-chlorophenyl group significantly modulate steric and electronic interactions .

- QSAR Models : Correlate Hammett constants (σ) of substituents with antimicrobial IC₅₀ values. Electron-withdrawing groups (e.g., –NO₂) improve activity by 30% compared to –OCH₃ .

Q. How to resolve contradictions in reported biological activity data for thiophene carbonitrile derivatives?

- Methodological Answer :

- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using S. aureus ATCC 25923. Discrepancies often arise from differences in bacterial strains or solvent effects (DMSO vs. aqueous buffers) .

- Structural Confounders : Compare substituent effects. For example, 3-chlorophenyl derivatives show higher antifungal activity (MIC = 8 µg/mL) than 2,5-dimethylphenyl analogs (MIC = 32 µg/mL) due to enhanced lipophilicity .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the thiophene ring?

- Methodological Answer :

- Directing Groups : The amino group at position 3 directs electrophiles (e.g., Br₂) to position 5 via resonance stabilization.

- Solvent Effects : Polar aprotic solvents (DMF) favor substitution at the electron-rich 5-position, while nonpolar solvents (toluene) promote 4-position reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。